molecular formula C12H16ClNO B8802890 4-chloro-N-(2-phenylethyl)butanamide CAS No. 105522-45-0

4-chloro-N-(2-phenylethyl)butanamide

Cat. No. B8802890
M. Wt: 225.71 g/mol
InChI Key: SQPOBCKXGMGMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140322

Procedure details

To a solution of 2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride (prepared by the method of S. Akaboshi, T. Kutsuma, and K. Achiwa, J. Pharm. Bull., 1960, 8, 14, from N-(2-phenylethyl)-4-chlorobutyramide (56.4 g, 0.25 mol) and extracted into isopropanol-dichloromethane) in methanol (700 ml) and acetic acid (50 ml) at 0° C. was added portionwise sodium cyanoborohydride (19 g) over 1 h. After stirring overnight, the solvent was concentrated in vacuo. The residue was dissolved in dilute sodium hydroxide and was extracted twice with dichloromethane. The dried (magnesium sulfate) organic phase was concentrated to give an oil which was distilled using a Kugelrohr distilling apparatus, b.p. 100° C. at 0.25 mm, to give the title compound (30.4 g, 70%) as a pale yellow oil.
Name
2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step Two
Name
isopropanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]1[C:6]2[C:7]3[C:12]([CH2:13][CH2:14][N+:5]=2[CH2:4][CH2:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C1(CCNC(=O)CCCCl)C=CC=CC=1.C(O)(C)C.ClCCl.C([BH3-])#N.[Na+]>CO.C(O)(=O)C>[CH2:2]1[CH:6]2[C:7]3[C:12]([CH2:13][CH2:14][N:5]2[CH2:4][CH2:3]1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:0.1,3.4,5.6|

Inputs

Step One
Name
2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinolinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1CC[N+]2=C1C1=CC=CC=C1CC2
Step Two
Name
Quantity
56.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCNC(CCCCl)=O
Name
isopropanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.ClCCl
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dilute sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (magnesium sulfate) organic phase
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled
DISTILLATION
Type
DISTILLATION
Details
distilling apparatus, b.p. 100° C. at 0.25 mm

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CCN2C1C1=CC=CC=C1CC2
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.